Retigabine

Descripción

Propiedades

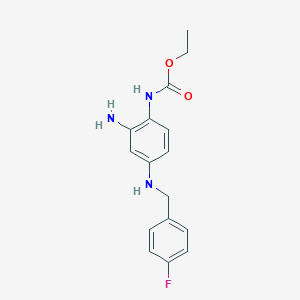

IUPAC Name |

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOBBVZJEWWZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164615 | |

| Record name | Ezogabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

At room temperature ... practically insoluble in aqueous media above pH4, while the solubility is higher in polar organic solvents | |

| Record name | Ezogabine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to slightly colored crystalline powder | |

CAS No. |

150812-12-7 | |

| Record name | Retigabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150812-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezogabine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezogabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ezogabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[2-amino-4-[[(4-fluorophenyl)methyl]amino]phenyl]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EZOGABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12G01I6BBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ezogabine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

138-145 °C | |

| Record name | Ezogabine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Retigabine's Mechanism of Action on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retigabine (also known as ezogabine) is a first-in-class antiepileptic drug that reduces neuronal excitability through a unique mechanism: the positive allosteric modulation of voltage-gated potassium channels of the KCNQ (or Kv7) family.[1][2] Specifically, it targets the heteromeric KCNQ2/3 channels, which are the primary molecular correlates of the M-current, a critical regulator of neuronal excitability.[3][4] By enhancing the activity of these channels, this compound stabilizes the neuronal resting membrane potential, making it more difficult for neurons to reach the threshold for action potential firing. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: KCNQ Channel Potentiation

This compound's primary therapeutic effect stems from its ability to act as a positive allosteric modulator of KCNQ2-5 channels.[1] This potentiation is characterized by several key biophysical changes:

-

Hyperpolarizing Shift in Voltage-Dependence of Activation: this compound shifts the voltage at which KCNQ channels open to more negative (hyperpolarized) potentials.[5][6][7] This means the channels are more likely to be open at the normal resting membrane potential of a neuron.

-

Slowing of Deactivation: The drug slows the rate at which the channels close upon repolarization.[6][7]

-

Increased Open Probability: this compound stabilizes the open conformation of the KCNQ channel, thereby increasing the probability that the channel will be in a conducting state.[8][9]

These effects collectively lead to an increased outward potassium current (the M-current) at subthreshold membrane potentials.[10] This enhanced M-current hyperpolarizes the neuronal membrane, moving the resting potential further from the action potential threshold and thus dampening neuronal excitability.[11]

Quantitative Effects of this compound on KCNQ Channels

The following tables summarize the quantitative data on this compound's effects on various KCNQ channel subtypes.

| Channel Subtype | Effect | Value | Cell Type | Reference |

| KCNQ2/3 | EC₅₀ for voltage shift | 1.6 ± 0.3 µM | CHO cells | [7] |

| Maximal voltage shift | -33.1 ± 2.6 mV | CHO cells | [7] | |

| Single-channel conductance (Control) | 7.6 ± 0.01 pS | CHO cells | [8] | |

| Single-channel conductance (10 µM this compound) | 8.04 ± 0.02 pS | CHO cells | [8] | |

| Maximal open probability (Control) | 0.13 ± 0.02 | CHO cells | [8] | |

| Maximal open probability (10 µM this compound) | 0.38 ± 0.04 | CHO cells | [8] | |

| Half-maximal open probability potential (Vₒ) (Control) | -28.7 ± 1.4 mV | CHO cells | [8] | |

| Half-maximal open probability potential (Vₒ) (10 µM this compound) | -40.1 ± 3.4 mV | CHO cells | [8] | |

| KCNQ2 | Maximal voltage shift | -24 mV | Oocytes | [12] |

| KCNQ3 | Maximal voltage shift | -43 mV | Oocytes | [12] |

| KCNQ4 | Maximal voltage shift | -14 mV | Oocytes | [12] |

| KCNQ5 | Maximal voltage shift | No shift | Oocytes | [12] |

Table 1: Quantitative Effects of this compound on KCNQ Channel Gating and Conductance

| Parameter | Condition | Value | Cell Type | Reference |

| Resting Membrane Potential | Control | (not specified) | Xenopus oocytes | [5] |

| 1 µM this compound | More negative | Xenopus oocytes | [5] | |

| 10 µM this compound | Even more negative | Xenopus oocytes | [5] | |

| Action Potential Threshold | Control vs. This compound | Unaltered | Xenopus oocytes | [5] |

Table 2: Effects of this compound on Neuronal Membrane Properties

This compound Binding Site

Mutagenesis and structural modeling studies have identified the binding site for this compound within a hydrophobic pocket of the KCNQ channel pore.[1][13] This pocket is located at the interface of two adjacent subunits, near the intracellular gate of the channel.[6][13] Key residues involved in this compound binding include a tryptophan residue (Trp265 in KCNQ3) in the S5 transmembrane segment and a leucine residue (Leu314 in KCNQ3) in the pore region.[13] The interaction of this compound with this site is thought to stabilize the open conformation of the channel's activation gate.[9][14]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the molecular interactions and downstream effects of this compound on neuronal excitability.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the effects of this compound on KCNQ currents in cultured cells.

Objective: To measure the effect of this compound on the voltage-dependence of activation and the current density of KCNQ channels.

Cell Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells.

-

Transiently transfect cells with plasmids encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).

-

Re-plate cells onto glass coverslips 24 hours post-transfection for recording.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) to elicit KCNQ currents.

-

Record the resulting currents in the absence (control) and presence of varying concentrations of this compound.

-

Analyze the data to determine the voltage-dependence of activation (by fitting the normalized tail currents to a Boltzmann function) and the effect of this compound on current amplitude.

The following diagram outlines the experimental workflow for patch-clamp analysis.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is well-suited for studying the pharmacology of ion channels expressed in a robust system.

Objective: To determine the effect of this compound on the biophysical properties of expressed KCNQ channels.

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Inject oocytes with cRNA encoding the desired KCNQ channel subunits.

-

Incubate oocytes for 2-5 days to allow for channel expression.

Recording Procedure:

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current injection).

-

Perfuse the chamber with a control external solution.

-

Apply voltage protocols similar to those used in patch-clamp experiments to elicit and measure KCNQ currents.

-

Perfuse the chamber with solutions containing different concentrations of this compound and repeat the voltage protocols.

-

Analyze the data to determine the effects of this compound on channel gating.

Conclusion

This compound's mechanism of action, centered on the positive allosteric modulation of KCNQ2-5 channels, represents a significant advancement in the pharmacological management of neuronal hyperexcitability. By stabilizing the open state of these channels and shifting their activation to more hyperpolarized potentials, this compound effectively increases the M-current, leading to membrane hyperpolarization and a reduction in action potential firing. The detailed understanding of its binding site and its quantifiable effects on channel biophysics provides a solid foundation for the development of next-generation KCNQ channel modulators with improved efficacy and side-effect profiles.

References

- 1. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound/Ezogabine, a KCNQ/K(V)7 channel opener: pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Bending Potassium Channels to Our Will - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. This compound, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of the KCNQ potassium channel opener this compound on single KCNQ2/3 channels expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuronal potassium channel openers in the management of epilepsy: role and potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Refinement of the binding site and mode of action of the anticonvulsant this compound on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Retigabine's Differential Effects on KCNQ Channel Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retigabine (also known as ezogabine) is a first-in-class potassium channel opener that has been utilized as an anticonvulsant. Its primary mechanism of action is the positive allosteric modulation of neuronal KCNQ (Kv7) potassium channels.[1] This guide provides an in-depth technical overview of this compound's effects on different KCNQ channel subtypes, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows. Understanding the subtype-specific interactions of this compound is crucial for the development of more selective and effective therapeutics targeting neuronal excitability.

Introduction to this compound and KCNQ Channels

The KCNQ gene family encodes five different voltage-gated potassium channel subunits (KCNQ1-KCNQ5). While KCNQ1 is predominantly expressed in cardiac tissue, KCNQ2 through KCNQ5 are primarily found in the nervous system and are the molecular correlates of the M-current, a subthreshold potassium current that plays a critical role in stabilizing the neuronal resting membrane potential and controlling firing frequency.[2][3] this compound selectively enhances the activity of neuronal KCNQ channels (KCNQ2-KCNQ5), thereby hyperpolarizing neurons and reducing their excitability.[1][4] This action underlies its efficacy as an antiepileptic drug.[5][6]

The primary effect of this compound on KCNQ channels is a significant hyperpolarizing (leftward) shift in the voltage-dependence of channel activation.[7][8] This means the channels are more likely to be open at more negative membrane potentials, leading to an increased potassium efflux and stabilization of the resting membrane potential.[1][9] this compound also characteristically slows the deactivation kinetics of these channels, prolonging the open state.[10][11]

Quantitative Analysis of this compound's Effects on KCNQ Subtypes

This compound exhibits differential potency and efficacy across the various neuronal KCNQ channel subtypes. The following tables summarize the quantitative data from studies investigating these subtype-specific effects.

Table 1: Potency of this compound (EC₅₀) on KCNQ Channel Subtypes

| KCNQ Subtype | EC₅₀ (µM) | Cell Type | Reference |

| KCNQ2 | 2.5 ± 0.6 | CHO cells | [10] |

| KCNQ2 | 16.0 ± 0.5 | Xenopus oocytes | [12] |

| KCNQ3 | 0.6 ± 0.3 | CHO cells | [10] |

| KCNQ3 | 0.60 ± 0.01 | Xenopus oocytes | [12] |

| KCNQ4 | 5.2 ± 0.9 | CHO cells | [10] |

| KCNQ5 | 2 - 6 | Not specified | [3] |

| KCNQ2/3 (heteromer) | 1.9 ± 0.2 | CHO cells | [10] |

| KCNQ2/3 (heteromer) | 1.6 ± 0.3 | CHO cells | [13] |

| KCNQ2/3 (heteromer) | 6.5 ± 1.5 | HEK293T cells | [14] |

| KCNQ3/5 (heteromer) | ~1.4 - 1.6 | Not specified | [3] |

EC₅₀ values represent the concentration of this compound required to achieve half of its maximal effect, typically measured as the shift in the voltage of half-maximal activation (V₁/₂).

Table 2: Efficacy of this compound (Shift in V₁/₂) on KCNQ Channel Subtypes

| KCNQ Subtype | ΔV₁/₂ (mV) | This compound Concentration (µM) | Cell Type | Reference |

| KCNQ2 | -24.2 ± 2.1 | 10 | CHO cells | [10] |

| KCNQ2 | -17.1 | 10 | Xenopus oocytes | [12] |

| KCNQ3 | -42.8 ± 3.1 | 10 | CHO cells | [10] |

| KCNQ3 | -39.4 | 10 | Xenopus oocytes | [12] |

| KCNQ4 | -13.6 ± 0.6 | 10 | CHO cells | [10] |

| KCNQ2/3 (heteromer) | -30.4 ± 2.7 | 10 | CHO cells | [10] |

| KCNQ2/3 (heteromer) | ~-20 | 10 | Xenopus oocytes | [8][11] |

| KCNQ2/3 (heteromer) | -33.1 ± 2.6 | 10 | CHO cells | [13] |

| M-current (native) | -21 | 10 | Rat sympathetic neurons | [10] |

ΔV₁/₂ represents the change in the voltage at which half of the channels are activated. A more negative value indicates a greater hyperpolarizing shift.

Note on KCNQ1: Studies have consistently shown that KCNQ1 channels, which are crucial for cardiac function, are resistant to the effects of this compound.[10][15] At high concentrations (e.g., 100 µM), this compound may even cause a slight, voltage-dependent inhibition of KCNQ1 currents.[10] This selectivity for neuronal KCNQ subtypes is a key feature of its pharmacological profile.[1]

Experimental Protocols

The characterization of this compound's effects on KCNQ channels predominantly relies on electrophysiological techniques, particularly the whole-cell patch-clamp method, performed on heterologous expression systems.

Heterologous Expression of KCNQ Channels

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression. Cells are cultured in standard media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

-

Transfection: cDNAs encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3 for heteromeric channels) are transiently transfected into the cells using lipid-based reagents (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells for recording.

-

Incubation: Cells are typically incubated for 24-48 hours post-transfection to allow for sufficient channel expression before electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 Na₂-ATP (pH adjusted to 7.2 with KOH).

-

-

Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal").

-

Whole-Cell Configuration: Following gigaseal formation, gentle suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration, which allows for control of the intracellular voltage and measurement of the total current across the cell membrane.

-

Voltage-Clamp Protocols:

-

Activation Curves (G-V curves): To determine the voltage-dependence of activation, cells are held at a hyperpolarized potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments). The resulting tail currents upon repolarization to a fixed potential (e.g., -60 mV) are measured. The normalized tail current amplitudes are plotted against the prepulse potential and fitted with a Boltzmann function to determine the V₁/₂ of activation.

-

Deactivation Kinetics: Channels are activated by a depolarizing pulse, and the rate of current decay (deactivation) is measured upon repolarization to various hyperpolarized potentials.

-

-

Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentration in the external solution. The drug-containing solution is applied to the recorded cell via a perfusion system.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator by binding to a specific site within the pore domain of the KCNQ channel.[16][17] This binding site is a hydrophobic pocket formed at the interface of two adjacent subunits, involving a crucial tryptophan residue in the S5 transmembrane segment (W236 in KCNQ2, W265 in KCNQ3) and residues in the S6 segment.[16][17][18] The presence of this tryptophan is essential for this compound sensitivity, and its absence in KCNQ1 explains the drug's selectivity.[19] By binding to this site, this compound is thought to stabilize the open conformation of the channel's activation gate, thereby shifting the voltage dependence of activation to more hyperpolarized potentials and slowing deactivation.[1][9]

Caption: this compound's mechanism of action on KCNQ channels.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for assessing the pharmacological effects of a compound like this compound on a specific KCNQ channel subtype.

Caption: Workflow for electrophysiological analysis of this compound.

Conclusion

This compound's efficacy as an anticonvulsant is rooted in its ability to positively modulate neuronal KCNQ channels, with a pronounced effect on KCNQ3-containing channels. The quantitative differences in its potency and efficacy across subtypes highlight the potential for developing more selective KCNQ channel modulators with improved therapeutic profiles and fewer side effects. The experimental protocols and mechanistic understanding detailed in this guide provide a foundation for future research and drug development efforts targeting this important class of ion channels.

References

- 1. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Bending Potassium Channels to Our Will - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KCNQ3 is the principal target of this compound in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KCNQ3 is the principal target of this compound in CA1 and subicular excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neuronal KCNQ channel opener this compound inhibits locomotor activity and reduces forebrain excitatory responses to the psychostimulants cocaine, methylphenidate and phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant this compound. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Refinement of the binding site and mode of action of the anticonvulsant this compound on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The new anticonvulsant this compound favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jneurosci.org [jneurosci.org]

The Pharmacodynamics of Retigabine: A Technical Guide for Neuroscience Researchers

Abstract

Retigabine (ezogabine) is a first-in-class antiepileptic drug distinguished by its primary mechanism of action as a positive allosteric modulator of neuronal KCNQ (Kv7) potassium channels. This guide provides an in-depth examination of the pharmacodynamics of this compound, intended for neuroscience researchers and drug development professionals. It details its molecular interactions with KCNQ channels, its influence on GABAergic neurotransmission, and its integrated effects on neuronal excitability. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanistic pathways and experimental workflows to facilitate a comprehensive understanding of this compound's function.

Primary Mechanism of Action: KCNQ (Kv7) Channel Potentiation

This compound's principal mechanism of action is as a neuronal potassium (K+) channel opener.[1] It functions as a positive allosteric modulator, primarily targeting the KCNQ2-5 (also known as Kv7.2-7.5) voltage-gated potassium channels, which are critical determinants of neuronal excitability.[1] This action is unique among antiepileptic drugs and is responsible for its potent anticonvulsant effects.[2]

Effect on KCNQ Channel Gating and Kinetics

This compound's interaction with KCNQ channels profoundly alters their gating properties. The major effect is a significant hyperpolarizing shift in the voltage-dependence of channel activation.[3][4][5] This means the channels open at more negative membrane potentials, increasing the number of KCNQ channels that are open at the resting membrane potential.[1] This action enhances the M-current, a subthreshold potassium current that stabilizes the membrane potential and prevents repetitive firing.

Furthermore, this compound stabilizes the open conformation of the KCNQ channel.[2][6] This stabilization leads to a slowing of the channel's deactivation kinetics and an acceleration of its activation.[3][4] The overall effect is an amplification of the natural inhibitory braking force in the brain, which suppresses the high-frequency neuronal burst firing associated with seizure activity.[1]

Molecular Binding Site

The binding site for this compound on KCNQ channels has been identified as a hydrophobic pocket formed at the interface of two adjacent channel subunits.[7][8] This site is not within the ion-conducting pore itself but is located near the intracellular gate.[3] Key residues crucial for this compound's action have been identified through mutagenesis and chimeric studies:

-

Tryptophan Residue (Trp236 in KCNQ2, Trp265 in KCNQ3): A single tryptophan residue in the S5 transmembrane segment is essential for the this compound effect.[3][8]

-

Pore and S6 Residues: Other residues in the pore region (Leucine-314 in KCNQ3) and the S6 segment (Glycine-340 in KCNQ3) also contribute to the binding pocket.[7]

This binding pocket is thought to be accessible only in the open state of the channel, consistent with this compound's mechanism of stabilizing this conformation.[7]

KCNQ Subtype Selectivity

This compound exhibits selectivity among the KCNQ channel family. It potently modulates the neuronal isoforms KCNQ2, KCNQ3, KCNQ4, and KCNQ5.[1] In contrast, the cardiac KCNQ1 isoform is not affected, which is clinically important for avoiding cardiac side effects.[3][4] Studies comparing the potency of this compound across subtypes have established a clear rank order, with KCNQ3-containing channels showing the highest sensitivity.[4][5][9] This suggests that KCNQ3 is a principal target for this compound's therapeutic effects in excitatory neurons.[9][10]

Secondary and Off-Target Pharmacodynamics

While KCNQ channel activation is the primary mechanism, this compound also affects other targets, particularly at higher concentrations.

Modulation of GABAergic Neurotransmission

At concentrations of 10 μM and higher, this compound has been shown to potentiate γ-aminobutyric acid (GABA) induced currents.[11][12] This effect is not mediated by the benzodiazepine binding site.[11] Research indicates that this compound is a subtype-selective modulator of GABA-A receptors, showing a preference for extrasynaptic receptors containing the δ subunit (e.g., α1β2δ, α4β2δ).[13][14][15] It enhances bicuculline-sensitive tonic currents in hippocampal neurons, which contributes to overall neuronal inhibition.[13][14] This dual action on both KCNQ channels and GABA-A receptors may contribute to its broad anticonvulsant effectiveness.[13][16]

Effects on Other Ion Channels

This compound's effects on other voltage-gated ion channels are generally considered non-specific and occur only at very high concentrations. For instance, inhibitory effects on voltage-activated sodium (Na+) and calcium (Ca2+) channels have been observed, but only at concentrations of 100 μM.[11][12] More recently, studies have identified an off-target inhibitory effect on Kv2.1 channels at clinically relevant concentrations (0.3-3 μM), which may contribute to the compound's neuroprotective properties.[17]

Integrated Effects on Neuronal Excitability

The molecular actions of this compound translate into potent effects at the cellular and network levels.

-

Membrane Hyperpolarization: By increasing open-state KCNQ channel probability, this compound significantly hyperpolarizes the resting membrane potential of neurons.[5][16][18]

-

Decreased Input Resistance: The increased potassium conductance leads to a decrease in the neuron's input resistance.[16]

-

Reduced Action Potential Firing: As a result of hyperpolarization and reduced input resistance, a stronger stimulus is required to reach the action potential threshold. This leads to a decrease in the number of action potentials generated in response to a depolarizing current injection.[5][16]

Collectively, these actions stabilize neuronal membranes against hyperexcitability, making this compound effective in a broad spectrum of preclinical seizure models, including those for partial-onset and generalized tonic-clonic seizures.[19][20]

Quantitative Pharmacodynamic and Pharmacokinetic Data

The following tables summarize key quantitative parameters for this compound.

Table 1: this compound Potency on KCNQ Channel Subtypes

| Channel Subtype | Effect | Potency (EC50) / Concentration | Reference |

|---|---|---|---|

| KCNQ2/3 | Hyperpolarizing shift in activation | EC50 follows KCNQ3 > KCNQ2/3 > KCNQ2 > KCNQ4 | [4][5] |

| KCNQ3 | Most sensitive subtype | Highest affinity and efficacy | [4][9] |

| KCNQ2 | Potent activation | - | [4] |

| KCNQ4 | Least sensitive of neuronal subtypes | - | [4] |

| KCNQ1 | Insensitive | No enhancement of currents |[4][5] |

Table 2: this compound Effects on GABA-A Receptors

| Receptor Target | Effect | Effective Concentration | Reference |

|---|---|---|---|

| Extrasynaptic δ-containing GABA-A Receptors | Potentiation of current | Significant at ≥ 1 μM | [14][15] |

| General GABA-A Receptors | Potentiation of GABA-induced currents | Significant at ≥ 10 μM | [11] |

| Tonic Currents (Hippocampal Neurons) | Enhancement | 10 μM | [13][14][15] |

| Phasic Currents (Synaptic GABA-A Receptors) | No significant effect | 10 μM |[13][14] |

Table 3: Key Clinical Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Time to Cmax (Tmax) | 0.5 - 2.0 hours | [21][22][23] |

| Elimination Half-life (t½) | 6 - 8 hours | [21][22] |

| Absolute Oral Bioavailability | ~60% | [21][22][23] |

| Metabolism | N-acetylation and N-glucuronidation (non-CYP450) | [21][22][24] |

| Primary Elimination Route | Renal (~84% in urine, with ~36% as unchanged drug) | [21][23] |

| Dose Proportionality | Linear pharmacokinetics over 100-700 mg/day |[25][26] |

Key Experimental Methodologies

The characterization of this compound's pharmacodynamics relies on several key experimental techniques.

Protocol: Whole-Cell Patch-Clamp Recording in Neurons

This technique is used to measure the effects of this compound on neuronal electroresponsive properties.[16]

-

Objective: To assess changes in resting membrane potential, input resistance, action potential firing, and postsynaptic currents.

-

Preparation: Primary neuronal cultures (e.g., mouse cortical or hippocampal neurons) or acute brain slices are prepared.

-

Recording:

-

A glass micropipette filled with an internal solution (e.g., K-gluconate based) is used to form a high-resistance (>1 GΩ) "giga-seal" with the membrane of a target neuron.

-

The membrane patch is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Current-clamp mode: The membrane potential is recorded. Baseline resting potential and firing responses to injected depolarizing current steps are measured.

-

Voltage-clamp mode: The membrane potential is held at a specific voltage (e.g., -70 mV) to record synaptic currents, such as inhibitory postsynaptic currents (IPSCs).

-

-

Drug Application: A baseline recording is established, after which this compound is applied to the bath via a perfusion system.

-

Analysis: Post-drug recordings are compared to baseline to quantify changes in membrane potential, the number of action potentials fired, and the amplitude and decay kinetics of IPSCs.[16]

Protocol: Heterologous Expression and Two-Electrode Voltage Clamp (TEVC)

This method is used to study the effect of this compound on specific ion channel subtypes in a controlled environment.[4]

-

Objective: To determine the subtype-selectivity and biophysical effects of this compound on KCNQ or GABA-A receptor channels.

-

Preparation:

-

cRNA encoding the specific channel subunits of interest (e.g., human KCNQ2 and KCNQ3) is synthesized.

-

Xenopus laevis oocytes are injected with the cRNA and incubated for several days to allow for channel expression in the oocyte membrane.

-

-

Recording:

-

The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing, one for current injection).

-

The membrane potential is clamped, and voltage steps are applied to elicit channel activation and deactivation.

-

Baseline currents are recorded in response to a voltage protocol.

-

-

Drug Application: this compound is added to the bathing solution, and the recordings are repeated.

-

Analysis: Current-voltage (I-V) relationships and activation curves are constructed before and after drug application. The shift in the half-activation voltage (V½) is calculated to quantify drug potency.

Conclusion

The pharmacodynamics of this compound are defined by its potent and selective positive modulation of neuronal KCNQ2-5 potassium channels. By shifting the voltage dependence of activation and stabilizing the open state, it effectively hyperpolarizes neurons and suppresses hyperexcitability. This primary mechanism is complemented by a secondary, subtype-selective potentiation of GABA-A receptors at higher concentrations. This multifaceted profile underscores the critical role of KCNQ channels in regulating neuronal activity and highlights this compound as a valuable tool for both clinical intervention and fundamental neuroscience research. A thorough understanding of these mechanisms is essential for the development of next-generation channel modulators with improved efficacy and safety profiles.

References

- 1. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. jneurosci.org [jneurosci.org]

- 4. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Refinement of the binding site and mode of action of the anticonvulsant this compound on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The new anticonvulsant this compound favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KCNQ3 is the principal target of this compound in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KCNQ3 is the principal target of this compound in CA1 and subicular excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigations into the mechanism of action of the new anticonvulsant this compound. Interaction with GABAergic and glutamatergic neurotransmission and with voltage gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. The anticonvulsant this compound is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The anticonvulsant this compound is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of the anticonvulsant this compound on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The anticonvulsant this compound suppresses neuronal KV2-mediated currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound reduces the excitability of unmyelinated peripheral human axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The spectrum of anticonvulsant efficacy of this compound (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Clinical Pharmacokinetics of this compound/Ezogabine: Ingenta Connect [ingentaconnect.com]

- 22. Clinical pharmacokinetics of this compound/ezogabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ovid.com [ovid.com]

- 26. Multiple-dose, linear, dose-proportional pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Off-Target Effects of Retigabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retigabine (also known as ezogabine) is a first-in-class antiepileptic drug primarily recognized for its unique mechanism of action as a positive allosteric modulator of neuronal KCNQ2-5 (Kv7.2-7.5) potassium channels.[1][2] By activating these channels, this compound hyperpolarizes the neuronal membrane, thereby reducing excitability and suppressing epileptiform activity.[3][4] While its on-target efficacy is well-documented, a comprehensive understanding of its off-target interactions is crucial for a complete pharmacological profile and for elucidating the mechanisms behind its adverse effects. This technical guide provides an in-depth examination of the off-target pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Data Presentation: Quantitative Analysis of this compound's On- and Off-Target Interactions

The following tables summarize the quantitative data on this compound's binding affinities and functional effects on its primary targets and various off-target ion channels and receptors. This allows for a direct comparison of its potency at different molecular targets.

Table 1: this compound Activity at KCNQ (Kv7) Potassium Channels (Primary Target)

| Channel Subtype | Effect | EC50 (μM) | Reference |

| KCNQ2/3 (Kv7.2/7.3) | Activation (hyperpolarizing shift) | 1.9 ± 0.3 | [5] |

| KCNQ2/3 (Kv7.2/7.3) | Activation (ΔV1/2) | 2.5 ± 1.8 | [6] |

| KCNQ3 (Kv7.3) | Activation | > KCNQ2/3 | [1] |

| KCNQ2 (Kv7.2) | Activation | > KCNQ2/3 | [1] |

| KCNQ4 (Kv7.4) | Activation | > KCNQ2 | [1] |

| KCNQ1 (Kv7.1) | Weak Inhibition | ~100 | [1][3] |

Table 2: this compound Off-Target Activity at GABA-A Receptors

| Receptor Subtype | Effect | Concentration for Significant Effect (μM) | IC50 / EC50 (μM) | Reference |

| δ-containing (α1β2δ, α4β2δ, α4β3δ, α6β2δ) | Potentiation of GABA-evoked currents | ≥ 1 | - | [7][8] |

| γ-containing (α1β2γ2S, α4β3γ2S, α5β3γ2S, α6β2γ2S) | No significant effect | - | - | [7] |

| α1β2 | Inhibition of GABA-evoked currents | > 1 | - | [7] |

| α4β3 | Inhibition of GABA-evoked currents | > 1 | - | [7] |

| α6β2 | Potentiation of GABA-evoked currents | - | - | [7] |

| General (displacement of [3H]TBOB) | Allosteric modulation | - | 124 (in absence of GABA), 42 (in presence of 2.5 μM GABA) | [9] |

| Seizure-like activity in hippocampal neurons | Inhibition | - | 1 (half-maximal inhibition) | [8][10] |

Table 3: this compound Off-Target Activity at Other Voltage-Gated Ion Channels

| Channel Subtype | Effect | IC50 (μM) | Notes | Reference |

| Kv2.1 | Inhibition | 22.0 ± 1.6 | Inhibition observed at clinically relevant concentrations (0.3-3 μM) with prolonged exposure. | [5][11] |

| hNav1.5 (cardiac sodium channel) | Inhibition | > 100 | Significant inhibition only at concentrations ≥ 10 μM. | [3] |

| hCav1.2 (cardiac calcium channel) | Inhibition | > 100 | Significant inhibition only at concentrations ≥ 10 μM. | [3] |

| hKv11.1 (hERG) | Inhibition | > 100 | Significant inhibition only at concentrations ≥ 10 μM. | [3] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in this guide, providing a framework for researchers to investigate the off-target effects of this compound.

Protocol 1: Whole-Cell Patch-Clamp Recordings of GABA-A Receptor Currents

This protocol is designed to measure the modulatory effects of this compound on GABA-A receptor currents expressed in a heterologous system.

1. Cell Culture and Transfection:

- Cell Line: Human Embryonic Kidney (HEK293) or tsA 201 cells are suitable for expressing specific GABA-A receptor subunit combinations.[12]

- Transfection: Transiently transfect cells with cDNAs encoding the desired α, β, and γ or δ subunits of the GABA-A receptor using a suitable transfection reagent (e.g., lipofection-based). The ratio of plasmids is critical for proper receptor assembly.[12]

- Incubation: Culture transfected cells for 24-48 hours before recording to allow for sufficient receptor expression.

2. Electrophysiological Recording:

- Solutions:

- External (extracellular) solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 20 glucose (pH adjusted to 7.4 with NaOH).[12]

- Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with CsOH). Cesium is used to block potassium channels.[13][14]

- Pipettes: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[12][14]

- Recording:

- Establish a whole-cell patch-clamp configuration on a transfected cell.

- Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.[12]

- Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) using a rapid solution exchange system.

- Co-apply this compound at various concentrations with the GABA solution to assess its modulatory effect.

- Record the resulting currents using an appropriate amplifier and data acquisition system.

3. Data Analysis:

- Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

- Normalize the current amplitudes in the presence of this compound to the control GABA response.

- Construct concentration-response curves and fit with the Hill equation to determine EC50 or IC50 values.

Protocol 2: In Vitro Seizure Model in Hippocampal Slices

This protocol describes a method to induce and record seizure-like activity in acute hippocampal slices to evaluate the anticonvulsant effects of this compound.

1. Slice Preparation:

- Animal: Use juvenile Wistar rats (e.g., postnatal day 14-21).[10]

- Dissection: Anesthetize the animal and rapidly dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

- Slicing: Prepare 350-400 µm thick coronal or horizontal hippocampal slices using a vibratome.[10]

- Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Induction of Epileptiform Activity:

- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

- Induce seizure-like activity by perfusing with a modified aCSF containing a pro-convulsant, such as a low magnesium concentration (e.g., Mg2+-free or 0.25-0.5 mM MgCl2) or 4-aminopyridine (4-AP).[10][15]

- Allow the epileptiform activity to stabilize for 20-30 minutes.

3. Electrophysiological Recording and Drug Application:

- Recording: Use a microelectrode placed in the CA1 or CA3 region to record local field potentials (LFPs).

- Baseline: Record at least 10 minutes of stable baseline seizure-like activity.

- Drug Application: Bath-apply this compound at desired concentrations and record for 20-30 minutes per concentration.

- Washout: Perfuse with drug-free aCSF to assess the reversibility of the effects.

4. Data Analysis:

- Analyze the frequency, duration, and amplitude of the seizure-like events before, during, and after this compound application.

- Quantify the inhibitory effect of this compound on the epileptiform activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's off-target effects.

Discussion and Significance

The off-target effects of this compound, particularly its modulation of GABA-A receptors, likely contribute to its broad-spectrum anticonvulsant activity. The preference for δ-containing extrasynaptic GABA-A receptors suggests a mechanism for enhancing tonic inhibition, a key factor in controlling overall neuronal excitability.[7][16][17] This action is significant as it complements the primary mechanism of KCNQ channel activation.

However, off-target interactions are also implicated in the adverse effect profile of this compound. The weak inhibition of cardiac sodium and calcium channels, although occurring at concentrations generally higher than therapeutic levels, may contribute to the observed QT interval prolongation in some patients.[3][7] The most notable side effect, urinary retention, is linked to this compound's action on KCNQ channels present in the bladder smooth muscle and afferent nerves, highlighting that even on-target effects in peripheral tissues can lead to undesirable outcomes.[9][18][19][20][21]

The inhibition of Kv2.1 channels at clinically relevant concentrations presents another layer of complexity.[5][11] Kv2.1 channels are involved in regulating neuronal excitability and have been implicated in apoptosis.[22][23] this compound's effect on these channels could have both therapeutic (neuroprotective) and adverse consequences that warrant further investigation.

Conclusion

This technical guide provides a comprehensive overview of the off-target effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways. A thorough understanding of these off-target interactions is paramount for researchers and drug development professionals to fully appreciate the pharmacological profile of this compound, interpret clinical findings, and guide the development of future antiepileptic drugs with improved selectivity and safety profiles. The presented data and methodologies offer a solid foundation for further research into the complex pharmacology of this unique anticonvulsant.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dynamic Regulation of the Kv2.1 Voltage-Gated Potassium Channel during Brain Ischemia through Neuroglial Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of the heart's electrical properties by the anticonvulsant drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. 2.1.2. Whole-cell patch clamp recordings [bio-protocol.org]

- 6. Beyond this compound: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. The anticonvulsant this compound suppresses neuronal KV2-mediated currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. Whole-cell patch clamp recording [bio-protocol.org]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. Cell culture models for epilepsy research and treatment [explorationpub.com]

- 16. Function and modulation of delta-containing GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Function and modulation of δ-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The KV 7 channel activator this compound suppresses mouse urinary bladder afferent nerve activity without affecting detrusor smooth muscle K+ channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacological-Effects-of-Retigabine-on-Bladder-Function--Results-From-Patients-in-Phase-2/3-Studies [aesnet.org]

- 20. Safety profile of two novel antiepileptic agents approved for the treatment of refractory partial seizures: ezogabine (this compound) and perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The urinary safety profile and secondary renal effects of this compound (ezogabine): a first-in-class antiepileptic drug that targets KCNQ (K(v)7) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Interdomain Cytoplasmic Interactions Govern the Intracellular Trafficking, Gating, and Modulation of the Kv2.1 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Distinct Modifications in Kv2.1 Channel via Chemokine Receptor CXCR4 Regulate Neuronal Survival-Death Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Retigabine's Role in Stabilizing Resting Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retigabine (also known as ezogabine) is a first-in-class anticonvulsant that exerts its therapeutic effects primarily through the positive allosteric modulation of neuronal Kv7 (KCNQ) voltage-gated potassium channels. By facilitating the opening of these channels at subthreshold membrane potentials, this compound stabilizes the resting membrane potential, leading to a reduction in neuronal hyperexcitability. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: KCNQ Channel Modulation

This compound's primary mechanism of action is as a positive allosteric modulator of the KCNQ family of voltage-gated potassium channels, specifically subtypes KCNQ2 through KCNQ5.[1][2] These channels are crucial for generating the M-current (I_M), a non-inactivating potassium current that plays a critical role in regulating neuronal excitability.[2][3][4] The M-current helps to stabilize the resting membrane potential and prevent repetitive firing of action potentials.[3][4][5]

This compound enhances the activity of KCNQ channels in two main ways:

-

Hyperpolarizing Shift in Voltage-Dependent Activation: this compound shifts the voltage-dependence of KCNQ channel activation to more negative (hyperpolarized) potentials.[4][6][7][8][9] This means that the channels are more likely to be open at the normal resting membrane potential of a neuron.

-

Stabilization of the Open Channel Conformation: this compound binds to a hydrophobic pocket near the channel's activation gate, stabilizing it in the open conformation.[1][7][10][11] Studies have shown that the KCNQ2/3 channel has at least two open states, O1 and O2, with O2 being more stable. This compound preferentially acts on and further stabilizes the O2 state, which is more prevalent during prolonged depolarization or at typical neuronal resting potentials.[6][7][11][12]

This enhanced potassium efflux through the opened KCNQ channels leads to a hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[13][14][15] This effectively acts as a "brake" on neuronal firing, reducing the likelihood of the high-frequency, synchronized discharges that characterize epileptic seizures.[1] While KCNQ2-5 are all sensitive to this compound, the KCNQ1 channel, which is predominantly found in the heart, is not affected, explaining the drug's neuronal selectivity.[1][4][8] Recent research also suggests that KCNQ3-containing channels are a primary target for this compound's effects in excitatory neurons.[16]

In addition to its primary action on KCNQ channels, some studies have suggested that this compound may also act as a subtype-selective positive modulator of GABA-A receptors, which could contribute to its anticonvulsant effects.[13][17][18][19]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on KCNQ channels and neuronal properties as reported in various studies.

Table 1: Effect of this compound on KCNQ Channel Activation

| KCNQ Subtype | Cell Type | This compound Concentration | V½ Shift (mV) | Reference |

| KCNQ2/3 | CHO | 10 µM | -33.1 ± 2.6 | [9] |

| KCNQ2/3 | Oocyte | Not specified | Hyperpolarizing Shift | [6][7][11][12] |

| M-current (putative KCNQ2/3) | Bullfrog Sympathetic Neurons | Not specified | -19 | [3] |

| KCNQ3 | Not specified | Not specified | -43 | [20] |

| KCNQ2 | Not specified | Not specified | -24 | [20] |

| KCNQ4 | Not specified | Not specified | -14 | [20] |

| KCNQ5 | Not specified | Not specified | No shift | [20] |

Table 2: Dose-Response Characteristics of this compound

| KCNQ Subtype / Effect | Cell Type | EC50 / IC50 | Reference |

| KCNQ2/3 (V½ Shift) | CHO | 1.6 ± 0.3 µM | [9] |

| KCNQ2/3 (Hyperpolarization) | Oocyte | 5.2 ± 1.3 µM | [21] |

| Inhibition of Seizure-like Activity | Hippocampal Neurons | ~1.3 µM | [17][18] |

| KCNQ2 and KCNQ3 | Not specified | < 1 µM | [20] |

| KCNQ4 and KCNQ5 | Not specified | > 1 µM | [20] |

Signaling Pathways and Experimental Workflows

This compound's Signaling Pathway

Caption: this compound's mechanism of action on neuronal KCNQ channels.

Experimental Workflow: Patch-Clamp Electrophysiology

Caption: Workflow for studying this compound's effects via patch-clamp.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying the effects of this compound.

Cell Culture and Transfection (for Expression Systems)

-

Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression, cells are transfected with cDNAs encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3) using a lipid-based transfection reagent like Lipofectamine 2000. A reporter gene such as Green Fluorescent Protein (GFP) is often co-transfected to identify successfully transfected cells for recording. Recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2-ATP. The pH is adjusted to 7.2 with KOH.

-

Recording Equipment: Recordings are performed using a patch-clamp amplifier (e.g., Axopatch 200B), a digitizer (e.g., Digidata 1440A), and acquisition software (e.g., pCLAMP). Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

-

Voltage-Clamp Protocol for Activation Curves:

-

Hold the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) for a duration of 500 ms to 1 s to activate the KCNQ channels.

-

Follow each depolarizing step with a hyperpolarizing step to -120 mV to record tail currents.

-

The peak tail current amplitude at each voltage step is plotted against the prepulse potential to generate a conductance-voltage (G-V) curve.

-

The G-V curve is fitted with a Boltzmann function to determine the half-activation voltage (V½).

-

-

Drug Application: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted to the final desired concentration in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects. The drug is applied to the cells via a gravity-fed perfusion system.

Oocyte Expression and Two-Electrode Voltage Clamp

-

Oocyte Preparation: Xenopus laevis oocytes are defolliculated and injected with cRNA encoding the desired KCNQ subunits.[11]

-

Recording Solutions:

-

Recording: Currents are recorded using a two-electrode voltage clamp or a cut-open voltage-clamp technique.[11] This method is suitable for recording larger currents from the oocyte expression system.

Conclusion

This compound's role in stabilizing the resting membrane potential is a direct consequence of its function as a positive allosteric modulator of KCNQ2-5 potassium channels. By shifting the voltage-dependence of activation and stabilizing the open state of these channels, this compound increases the hyperpolarizing influence of the M-current at subthreshold potentials. This mechanism effectively dampens neuronal excitability, providing a clear rationale for its use as an anticonvulsant. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of neuroscience and drug development, facilitating further investigation into the therapeutic potential of KCNQ channel modulation.

References

- 1. The mechanism of action of this compound (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioone.org [bioone.org]

- 4. This compound: Bending Potassium Channels to Our Will - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]

- 6. This compound holds KV7 channels open and stabilizes the resting potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. jneurosci.org [jneurosci.org]

- 9. pure.psu.edu [pure.psu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of the anticonvulsant this compound on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Video: Antiepileptic Drugs: Potassium Channel Activators [jove.com]

- 15. Effect of a single dose of this compound in cortical excitability parameters: A cross-over, double-blind placebo-controlled TMS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. KCNQ3 is the principal target of this compound in CA1 and subicular excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The anticonvulsant this compound is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The anticonvulsant this compound is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuronal potassium channel openers in the management of epilepsy: role and potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Molecular Basis for Retigabine's Anticonvulsant Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retigabine (ezogabine) is a first-in-class anticonvulsant agent whose primary mechanism of action is the positive allosteric modulation of neuronal Kv7 (KCNQ) potassium channels. This technical guide provides an in-depth exploration of the molecular basis for this compound's therapeutic effects, detailing its interaction with specific Kv7 channel subtypes, the resultant changes in channel gating and neuronal excitability, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's pharmacology.

Introduction: The Role of Kv7 Channels in Neuronal Excitability

Voltage-gated potassium channels of the Kv7 family, particularly subtypes Kv7.2, Kv7.3, Kv7.4, and Kv7.5, are critical regulators of neuronal excitability.[1] These channels are the molecular correlates of the M-current, a subthreshold, non-inactivating potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[2][3] The M-current's role in preventing neuronal hyperexcitability makes Kv7 channels a key target for anticonvulsant therapies.[4][5] this compound selectively enhances the activity of these neuronal Kv7 channels, thereby increasing the M-current and reducing the likelihood of seizure activity.[3][6]

Molecular Mechanism of Action of this compound

This compound's anticonvulsant properties stem from its ability to induce a hyperpolarizing shift in the voltage-dependence of Kv7 channel activation.[6][7][8] This means that the channels are more likely to be open at or near the resting membrane potential, leading to an increased potassium efflux and subsequent membrane hyperpolarization.[9][10] This stabilizing effect makes it more difficult for neurons to reach the threshold for action potential firing, thus reducing overall neuronal excitability.[2][9]

Binding Site on Kv7 Channels

The binding site for this compound is located in a hydrophobic pocket within the pore domain of the Kv7 channel, at the interface between the S5 and S6 transmembrane segments of adjacent subunits.[7][11] A crucial residue for this interaction is a tryptophan located in the S5 segment (W236 in Kv7.2 and W265 in Kv7.3).[10] This tryptophan residue acts as a hydrogen bond donor, interacting with the carbamate group of the this compound molecule.[10] Other residues within the S5 and S6 segments also contribute to the formation of this binding pocket, and the presence of this specific pocket in neuronal Kv7 subtypes (Kv7.2-7.5) but not the cardiac subtype (Kv7.1) is responsible for this compound's selectivity.[6][12]

Effects on Channel Gating and Kinetics

The primary effect of this compound binding is the stabilization of the open conformation of the Kv7 channel.[6] This manifests as a significant leftward, or hyperpolarizing, shift in the voltage-activation curve of the channel.[7][13] In addition to this shift, this compound also modulates the kinetics of the channel, accelerating the rate of activation and slowing the rate of deactivation.[8][13] This prolonged open state further contributes to the enhancement of the M-current and the suppression of neuronal hyperexcitability.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on various Kv7 channel subtypes as determined by electrophysiological studies.

| Channel Subtype | This compound EC50 (μM) | Reference(s) |

| KCNQ2/3 | 1.6 ± 0.3 | [13] |

| KCNQ2/3 | 1.9 ± 0.2 | [7] |

| KCNQ2 | 16.0 ± 0.5 | [8] |

| KCNQ2 | 2.5 ± 0.6 | [7] |

| KCNQ3 | 0.60 ± 0.01 | [8] |

| KCNQ3 | 0.6 ± 0.3 | [7] |

| KCNQ4 | 5.2 ± 0.9 | [7] |

Table 1: this compound Potency (EC50) on KCNQ Channels. This table displays the half-maximal effective concentration (EC50) of this compound for shifting the voltage dependence of activation for different KCNQ channel subtypes.

| Channel Subtype | Voltage Shift (ΔV1/2) at 10 μM this compound (mV) | Reference(s) |

| KCNQ2/3 | -33.1 ± 2.6 | [13] |

| KCNQ2/3 | -30.4 | [7] |

| KCNQ2 | -17.1 | [8] |

| KCNQ2 | -24.2 | [7] |

| KCNQ3 | -39.4 | [8] |

| KCNQ3 | -42.8 | [7] |

| KCNQ4 | -13.6 | [7] |

Table 2: this compound Efficacy (ΔV1/2) on KCNQ Channels. This table shows the magnitude of the hyperpolarizing shift in the half-activation voltage (V1/2) induced by a 10 μM concentration of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular interactions and experimental procedures central to understanding this compound's mechanism of action.

Caption: Molecular mechanism of this compound's anticonvulsant action.

Caption: Workflow for characterizing this compound's effect on Kv7 channels.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the effects of this compound on Kv7 channels.

Heterologous Expression of Kv7 Channels in Xenopus laevis Oocytes

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.[9][14]

-

cRNA Preparation: Plasmids containing the cDNA for the desired human Kv7 channel subunits (e.g., KCNQ2 and KCNQ3) are linearized, and capped cRNA is synthesized in vitro.

-

cRNA Injection: A calibrated volume of the cRNA solution is injected into the cytoplasm of stage V-VI oocytes using a microinjector.[1][9]

-

Incubation: Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution to allow for channel expression.[9]

Heterologous Expression of Kv7 Channels in Mammalian Cells (CHO)

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in Minimum Essential Medium (α-MEM) supplemented with fetal calf serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 environment.[15][16]

-

Transfection: Cells are transiently transfected with plasmids containing the cDNA for the desired Kv7 channel subunits and a marker gene (e.g., CD8) using a lipid-based transfection reagent like Lipofectamine.[15][16]

-

Cell Identification: Transfected cells are identified prior to recording by the presence of the marker, for example, by using antibody-coated beads that bind to the CD8 surface marker.[15]

-

Incubation: Cells are incubated for 24-48 hours post-transfection to allow for sufficient channel expression.

Whole-Cell Patch-Clamp Electrophysiology

-

Solution Preparation:

-

External Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl2, 0.5 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4).[15]

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2).

-

-

Pipette Preparation: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: The membrane patch is ruptured by applying a brief pulse of negative pressure to gain electrical access to the cell's interior.

-

Voltage-Clamp Protocol:

-

The membrane potential is held at a hyperpolarized potential (e.g., -80 mV) to ensure channels are closed.

-

Depolarizing voltage steps of varying amplitudes (e.g., from -100 mV to +60 mV in 10 mV increments) are applied to elicit channel opening.[7][17]

-

Tail currents are measured upon repolarization to a hyperpolarized potential (e.g., -105 mV) to determine the extent of channel deactivation.[17]

-

-

Data Acquisition and Analysis:

-

Currents are recorded using a patch-clamp amplifier and digitized for analysis.

-

Activation curves are generated by plotting the normalized tail current amplitude as a function of the prepulse potential and are fitted with a Boltzmann function to determine the half-activation voltage (V1/2).[7][8]

-

The effect of this compound is quantified by comparing the V1/2 in the absence and presence of the drug.

-

Dose-response curves are constructed by measuring the shift in V1/2 at various this compound concentrations and are fitted with the Hill equation to determine the EC50.[8]

-

Conclusion

The anticonvulsant activity of this compound is unequivocally linked to its role as a positive allosteric modulator of neuronal Kv7 channels. By binding to a specific site within the channel's pore domain, this compound stabilizes the open state, resulting in a hyperpolarizing shift in the voltage-dependence of activation. This enhancement of the M-current leads to a reduction in neuronal excitability, which is the fundamental basis for its therapeutic efficacy in epilepsy. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and expand upon this important class of anticonvulsant agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 4. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound stimulates human KCNQ2/Q3 channels in the presence of bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ifsc.usp.br [ifsc.usp.br]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

- 15. Effect of the KCNQ potassium channel opener this compound on single KCNQ2/3 channels expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Properties of single M-type KCNQ2/KCNQ3 potassium channels expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Investigating Retigabine's Electrophysiological Effects on Cultured Neurons using Patch-Clamp

Audience: Researchers, scientists, and drug development professionals.

Introduction